

Understanding the selectivity of MKC9989 for IRE1α

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An In-depth Technical Guide on the Selectivity of MKC9989 for IRE1 α

Introduction

The Inositol-requiring enzyme 1α (IRE1 α), a key transducer of the Unfolded Protein Response (UPR), is an endoplasmic reticulum (ER) transmembrane protein essential for maintaining cellular homeostasis.[1][2] Upon ER stress, IRE1 α activates its dual enzymatic functions: a serine/threonine kinase and an endoribonuclease (RNase).[2][3] The RNase activity is responsible for the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation.[1][2][4] Dysregulation of the IRE1 α pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[3][5]

MKC9989 is a potent and selective inhibitor belonging to the hydroxy-aryl-aldehyde (HAA) class of compounds that specifically targets the RNase activity of IRE1α.[1][6] This guide provides a detailed examination of the molecular basis for **MKC9989**'s selectivity, summarizes key quantitative data, and outlines the experimental protocols used to characterize its activity.

The IRE1α Signaling Pathway

Under ER stress, the accumulation of unfolded proteins triggers the dimerization and transautophosphorylation of IRE1 α , leading to the activation of its C-terminal RNase domain.[4][7][8] This activation initiates two primary downstream signaling events: the splicing of XBP1 mRNA

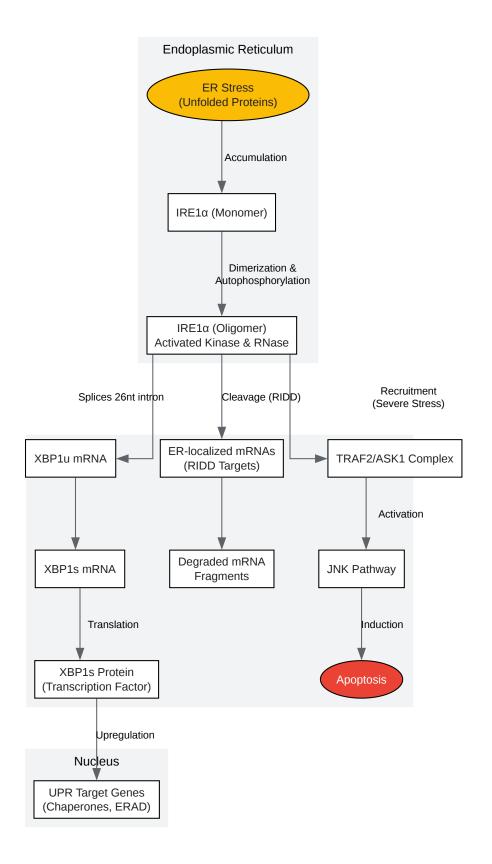




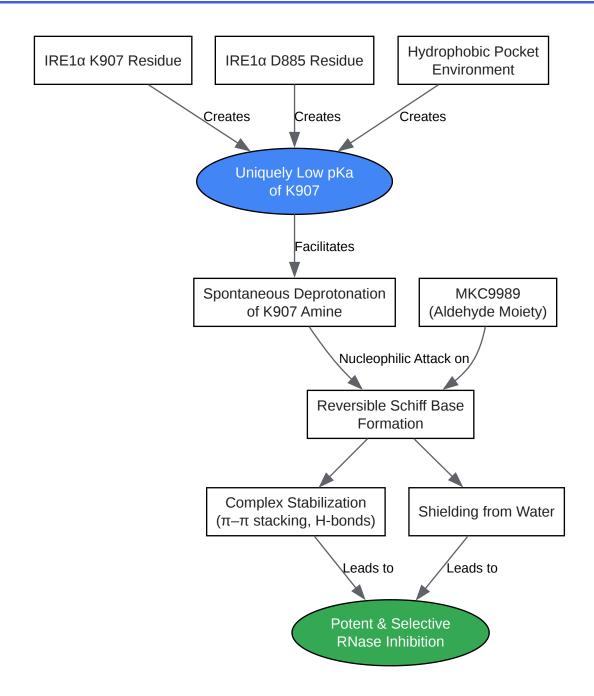


and the Regulated IRE1-Dependent Decay (RIDD) of a subset of ER-localized mRNAs.[4][7] During severe or prolonged stress, IRE1 α can also recruit TRAF2 and ASK1 to activate the JNK pathway, promoting apoptosis.[2][7]

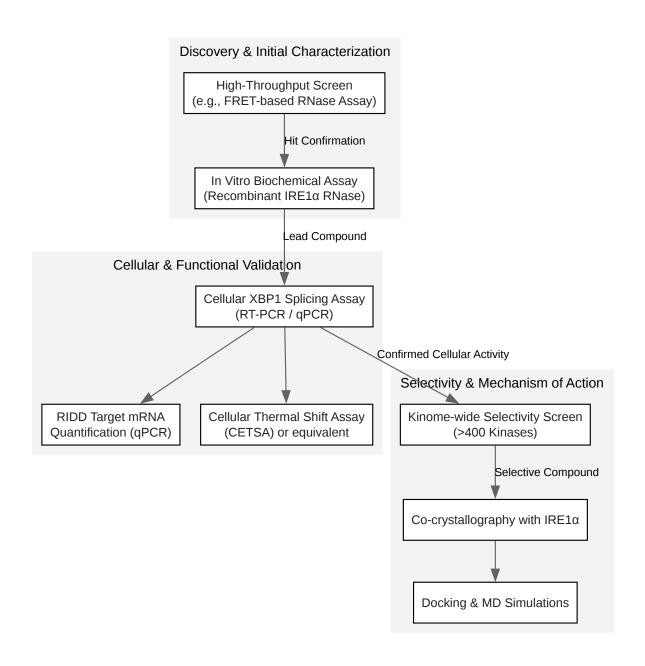












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